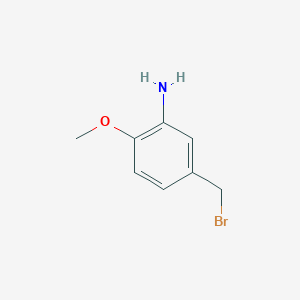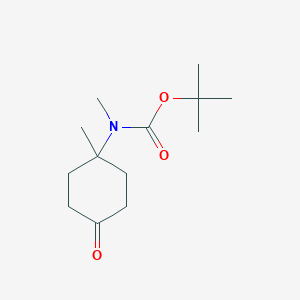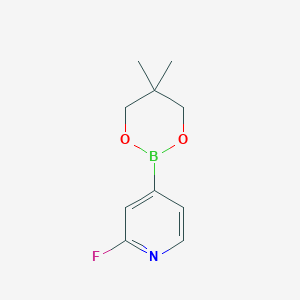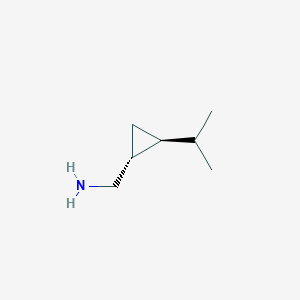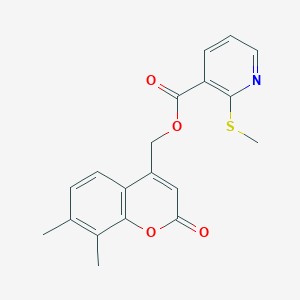
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with nicotinic acid derivatives. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through the inhibition of specific enzymes and the modulation of signaling pathways involved in inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C19H17NO4S |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(7,8-dimethyl-2-oxochromen-4-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H17NO4S/c1-11-6-7-14-13(9-16(21)24-17(14)12(11)2)10-23-19(22)15-5-4-8-20-18(15)25-3/h4-9H,10H2,1-3H3 |
Clé InChI |
JYNNEMXYOUGBOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)COC(=O)C3=C(N=CC=C3)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




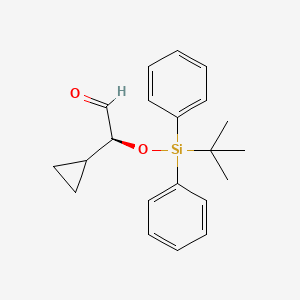
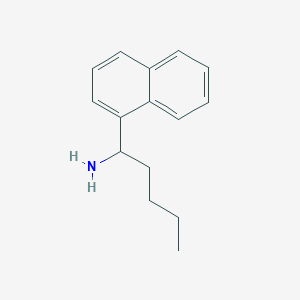



![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)


